2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

medicinal chemistry scaffold differentiation sulfonamide SAR

2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole (CAS 1421523-02-5) is a synthetic heterocyclic small molecule (C₁₇H₁₆N₂O₄S₂, MW 376.45 g/mol) belonging to the benzothiazole-sulfonamide-azetidine hybrid class. It features a benzo[d]thiazole core linked via an ether bridge at the 2-position to an azetidine ring that bears an N-(2-methoxyphenyl)sulfonyl substituent.

Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
CAS No. 1421523-02-5
Cat. No. B2403578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
CAS1421523-02-5
Molecular FormulaC17H16N2O4S2
Molecular Weight376.45
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H16N2O4S2/c1-22-14-7-3-5-9-16(14)25(20,21)19-10-12(11-19)23-17-18-13-6-2-4-8-15(13)24-17/h2-9,12H,10-11H2,1H3
InChIKeyXISSYGFUMJTWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole (CAS 1421523-02-5): Compound Identity, Structural Class, and Procurement Baseline


2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole (CAS 1421523-02-5) is a synthetic heterocyclic small molecule (C₁₇H₁₆N₂O₄S₂, MW 376.45 g/mol) belonging to the benzothiazole-sulfonamide-azetidine hybrid class. It features a benzo[d]thiazole core linked via an ether bridge at the 2-position to an azetidine ring that bears an N-(2-methoxyphenyl)sulfonyl substituent . This compound is offered by multiple chemical vendors as a research-grade building block or screening compound, typically at ≥95% purity . No peer-reviewed primary publications, patent exemplifications, or authoritative database bioactivity records were identified for this precise compound at the time of analysis. All currently available information is vendor-supplied and descriptive; users should independently verify structural identity and purity upon receipt.

Why Closely Related Benzothiazole-Azetidine Analogs Cannot Be Interchanged with 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole in Research Programs


Within the benzothiazole-azetidine-sulfonamide chemotype, even minor variations in the N-sulfonyl substituent on the azetidine ring can drive profound shifts in target engagement, potency, and physicochemical properties. Published structure–activity relationship (SAR) studies on benzothiazole sulfonamides demonstrate that potency differences of >100-fold can arise from single substituent changes on the aryl sulfonyl group [1]. In the azetidin-3-yloxy benzothiazole sub-series, the methylsulfonyl analog (CAS 1421472-94-7) displays potent monoacylglycerol lipase (MAGL) inhibition with an IC₅₀ of 13 nM in murine models , whereas the 2-methoxyphenylsulfonyl variant has no disclosed target engagement data. Procuring a substitute without confirming isosteric or equipotent behavior risks introducing unintended polypharmacology, altered selectivity windows, or significant changes in solubility and logP that can derail structure- or property-based optimization campaigns. The absence of public bioactivity annotation for 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole makes untested substitution especially hazardous.

Quantitative Differentiation Evidence for 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole Relative to Its Closest Structural Analogs


Structural Uniqueness Confirmed by the o-Methoxy Substituent: A Distinct Sulfonamide Pharmacophore Among Benzothiazole-Azetidine Hybrids

The defining structural feature of 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is the ortho-methoxy substituent on the phenyl ring of the N-sulfonyl group. This differentiates it from the methylsulfonyl analog (CAS 1421472-94-7; IC₅₀ = 13 nM vs. MAGL ), the pyridin-3-ylsulfonyl analog (CAS not fully characterized ), and the 5-chlorothiophen-2-ylsulfonyl analog . The ortho-methoxy group introduces a hydrogen-bond acceptor, alters the torsional angle of the phenyl ring, and increases molecular weight (ΔMW = +92.1 Da vs. methylsulfonyl analog) and lipophilicity (predicted logP increase of ~0.8–1.2 units). These parameters distinguish it from all publicly catalogued analogs in the azetidin-3-yloxy benzo[d]thiazole sub-series.

medicinal chemistry scaffold differentiation sulfonamide SAR

Class-Level Carbonic Anhydrase Inhibition Benchmark: Benzothiazole Sulfonamide Scaffold Potency Ranges

Although no direct hCA I/II inhibition data exist for 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole, the benzothiazole sulfonamide class to which it belongs has well-characterized carbonic anhydrase inhibitory activity. In a 2023 study by Öztürk et al., ten benzothiazole-sulfonamide derivatives (compounds 1–10) were evaluated against hCA I and hCA II, yielding Ki values of 0.052 ± 0.022 to 0.971 ± 0.280 μM against hCA I, and 0.025 ± 0.010 to 0.682 ± 0.335 μM against hCA II [1]. The most potent compound in that series achieved sub-50 nM Ki against hCA II. This provides a class-level potency expectation range: if 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole were profiled in an equivalent hCA I/II fluorescence-based assay, its activity would be benchmarked against this established potency window.

carbonic anhydrase inhibition benzothiazole sulfonamide enzyme inhibition benchmarking

Physicochemical Differentiation: Predicted Solubility, logP, and Drug-Likeness Profile vs. Methylsulfonyl Analog

Computationally predicted physicochemical properties distinguish 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole from its closest analog. ZINC database entries for isomers sharing the molecular formula C17H16N2O4S2 report: H-bond donors = 3, H-bond acceptors = 8, tPSA = 119–125 Ų, rotatable bonds = 6, fraction sp3 = 0.29, and predicted logS ≈ –5.3 (low aqueous solubility) [1]. The methylsulfonyl analog (C11H12N2O3S2, MW 284.35) has H-bond acceptors = 5, tPSA = 85.4 Ų, and pred. logP = 1.8 , indicating substantially higher polarity and aqueous solubility. The target compound's 2-methoxyphenylsulfonyl group increases tPSA by ~34–40 Ų and adds ~0.8–1.2 logP units, placing it in a different solubility–permeability space. Both compounds violate no Rule of 5 criteria, but the target compound is closer to the lipophilicity boundary.

physicochemical profiling drug-likeness ADME property comparison

Benzothiazole Sulfonamide Class-Level α-Glucosidase and Cholinesterase Inhibition as a Screening Hypothesis

A 2023 study on novel benzothiazole sulfonamides reported dose-dependent inhibition of α-glucosidase and butyrylcholinesterase (BChE) [1]. The most potent compounds in that series achieved IC₅₀ values in the low micromolar range against BChE, referenced against the standard inhibitor eserine. Although the specific target compound was not in the tested set, the shared benzothiazole-sulfonamide scaffold suggests potential class-level activity at these targets. This provides a testable screening hypothesis: if 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole were assayed under comparable conditions (α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside substrate; BChE from equine serum, butyrylthiocholine iodide substrate, Ellman's method), researchers have a class-based expectation of the concentration range (1–100 μM) required to detect inhibition.

α-glucosidase inhibition cholinesterase inhibition benzothiazole sulfonamide screening

Synthetic Tractability and Building Block Accessibility: Azetidine-Ether Linkage as a Key Structural Handle

The azetidin-3-yloxy ether linkage connecting the benzothiazole core to the sulfonamide-substituted azetidine represents a defined synthetic handle absent in C-linked or N-linked analogs. The synthesis of this compound class typically proceeds via etherification of a benzo[d]thiazol-2-ol derivative with a 3-hydroxyazetidine intermediate, followed by N-sulfonylation with 2-methoxybenzenesulfonyl chloride . This modular route permits independent variation of three structural modules: (i) the benzothiazole core, (ii) the azetidine ring geometry, and (iii) the N-sulfonamide substituent. In contrast, related benzothiazole-azetidine conjugates linked via amide bonds (e.g., 1-(benzo[d]thiazol-2-yl)azetidin-3-yl carboxylates) or direct C–C bonds require different synthetic strategies and exhibit distinct conformational preferences . The ether linkage in the target compound provides greater rotational freedom (6 rotatable bonds vs. 4–5 in amide-linked analogs) and eliminates the H-bond donating amide NH, which can affect target binding and membrane permeability.

chemical synthesis building block medicinal chemistry diversification

Recommended Research and Industrial Application Scenarios for 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole Based on Available Evidence


Carbonic Anhydrase Inhibitor Screening Campaigns: hCA I/II Primary Profiling

The benzothiazole sulfonamide chemotype has validated sub-micromolar to low-nanomolar potency against human carbonic anhydrase isoforms I and II (Ki range 0.025–0.971 μM) [1]. 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is suitable for inclusion in hCA-focused screening panels at concentrations of 0.01–10 μM, using established 4-nitrophenyl acetate esterase assays with acetazolamide as a reference standard. The ortho-methoxy substituent may confer isoform selectivity relative to unsubstituted phenylsulfonyl analogs, warranting profiling across hCA I, II, IX, and XII.

Structure–Activity Relationship (SAR) Exploration of the Azetidin-3-yloxy Benzothiazole Chemotype

This compound provides a defined starting point for systematic SAR studies varying the N-sulfonyl substituent. The modular synthesis enables independent modification of the benzothiazole, azetidine, and sulfonamide modules . Analogs such as the methylsulfonyl derivative (MAGL IC₅₀ = 13 nM) and the pyridinylsulfonyl derivative represent comparator compounds that can be procured in parallel to map target engagement and selectivity across kinase, lipase, and carbonic anhydrase enzyme families.

Metabolic Disease Target Screening: α-Glucosidase and Cholinesterase Inhibition

Class-level evidence supports benzothiazole sulfonamide activity against α-glucosidase and butyrylcholinesterase (BChE) [2]. The target compound is a candidate for inclusion in metabolic disorder screening cascades (diabetes: α-glucosidase; neurodegeneration: BChE) at 1–100 μM screening concentrations, with acarbose and eserine as positive controls, respectively.

Computational Chemistry and Molecular Docking Studies

The well-defined benzothiazole-azetidine core with a rotatable ether linkage (6 rotatable bonds, tPSA ~119–125 Ų, H-bond acceptors = 8) [3] makes this compound suitable for docking studies against targets with known benzothiazole ligand co-crystal structures (e.g., hCA II, PDB: 3HS4; MAGL, PDB: 3PE6). The ortho-methoxy group provides a testable hypothesis for subtype selectivity via steric and electronic effects in the sulfonamide binding pocket.

Quote Request

Request a Quote for 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.